molecular formula C16H21NO2 B12871505 tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12871505
M. Wt: 259.34 g/mol
InChI Key: XTUOHFQOBOONRC-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a bicyclic pyrrole derivative featuring a benzyl substituent at the 1-position and a tert-butyl ester group at the 3-position. The 2,5-dihydro-1H-pyrrole core introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyrroles. Its structural features, including the electron-withdrawing ester group and lipophilic tert-butyl moiety, influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

tert-butyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUOHFQOBOONRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-boc-diallylamine with appropriate reagents to form the desired compound . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce different reduced pyrrole derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.

Scientific Research Applications

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

The following table summarizes key structural and functional differences between tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Biological Activity
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate Benzyl (1), tert-butyl ester (3) ~289.4 Moderate lipophilicity; potential anticancer activity (inferred from SAR)
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride Benzyl (1), ethyl ester (3), HCl salt ~297.8 Dose-dependent cytotoxicity (IC₅₀: 12–25 µM in cancer cells); improved solubility due to HCl salt
tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Hydroxy (3), dimethyl (2), oxo (5) ~255.3 Enhanced hydrogen-bonding capacity; antimicrobial activity
tert-Butyl 4-oxopiperidine-1-carboxylate Oxo (4), piperidine core ~199.2 Higher rigidity; used as a proteolysis-targeting chimera (PROTAC) intermediate

Functional Group Impact

  • Ester Groups : The tert-butyl ester in the target compound confers greater steric bulk and hydrolytic stability compared to ethyl esters (e.g., in Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride). However, the ethyl analog’s hydrochloride salt improves aqueous solubility, which is critical for in vivo applications .
  • Benzyl vs. Aryl Groups : The benzyl substituent at position 1 enhances π-π stacking interactions with biological targets, whereas analogs with aryl groups (e.g., tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate) exhibit variable potency depending on aryl electronegativity .
  • Hydroxy/Oxo Substituents: The presence of a hydroxy group (as in tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate) increases polarity and hydrogen-bond donor capacity, improving target binding but reducing membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Modifications : Ester groups at position 3 (e.g., tert-butyl vs. ethyl) influence metabolic stability. tert-Butyl esters resist esterase-mediated hydrolysis better than ethyl esters, prolonging half-life in biological systems .
  • Benzyl Group Optimization : Substituting the benzyl group with electron-deficient aryl rings (e.g., fluorobenzyl) in analogs like 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride enhances target selectivity, particularly in kinase inhibition .
  • Ring Saturation : The 2,5-dihydro-1H-pyrrole core balances conformational flexibility and planarity, enabling interactions with both hydrophobic pockets and polar residues in enzyme active sites .

Biological Activity

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 698358-08-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is C15H19NO2C_{15}H_{19}NO_2, with a molecular weight of 245.32 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrrole derivatives, including tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate. The compound was tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylateStaphylococcus aureus20Candida albicans75
N-benzyl-2,5-dihydro-1H-pyrroleEscherichia coli15Candida glabrata100
N-benzyl derivativesBacillus subtilis18Aspergillus niger80

The minimum inhibitory concentration (MIC) values indicate that tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits moderate antibacterial activity against Staphylococcus aureus and notable antifungal activity against Candida albicans .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain pyrrole compounds can inhibit cancer cell proliferation.

Case Study:
A study conducted on the cytotoxic effects of pyrrole derivatives revealed that tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 25 µM, suggesting potential as an anticancer agent .

The biological activity of tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate may be attributed to its ability to interact with cellular targets involved in bacterial and fungal metabolism as well as cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to key enzymes in these pathways.

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